"Disperse Red 60" chemical structure and properties
"Disperse Red 60" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, with the IUPAC name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2] It is characterized by its deep-red, fine powder appearance and is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester.[3] Its molecular structure, featuring a substituted anthraquinone core, contributes to its color and dyeing properties. Beyond its industrial applications, the chemical framework of Disperse Red 60 and its toxicological profile are of significant interest to researchers in toxicology and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological interactions of Disperse Red 60.
Chemical Structure and Properties
Disperse Red 60 is an organic compound with the chemical formula C₂₀H₁₃NO₄.[1] The core of the molecule is an anthraquinone structure, which is a three-ring aromatic system with two ketone groups. This core is substituted with an amino group, a hydroxyl group, and a phenoxy group, which are key to its properties as a dye.
Table 1: Chemical Identifiers for Disperse Red 60
| Identifier | Value |
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1][2] |
| CAS Number | 17418-58-5[1] |
| C.I. Number | 60756 |
| Molecular Formula | C₂₀H₁₃NO₄[1] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1] |
| InChI Key | MHXFWEJMQVIWDH-UHFFFAOYSA-N[1] |
A comprehensive summary of the physicochemical properties of Disperse Red 60 is provided in the table below.
Table 2: Physicochemical Properties of Disperse Red 60
| Property | Value |
| Molecular Weight | 331.32 g/mol [4] |
| Appearance | Fine deep-red powder with white specks[1] |
| Melting Point | 185 °C[1] |
| Boiling Point | 570.3 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in dichloromethane[5] |
| Absorption Maximum (λmax) | Not explicitly found in search results |
| LogP | 4.12330[6] |
Experimental Protocols
Synthesis of Disperse Red 60
A common method for the synthesis of Disperse Red 60 involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542) in an alkaline medium. The following protocol is based on a patented method which aims for high yield and purity.
Materials:
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1-amino-2-bromo-4-hydroxyanthraquinone (dried, water content < 0.2 wt%)
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Phenol
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Potassium Carbonate (acid-binding agent)
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Deionized water
Procedure:
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In a four-necked reaction flask equipped with a rectifying tower, add 180 grams of phenol and 20 grams of potassium carbonate.
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Slowly heat the mixture to 155°C under negative pressure to dewater the system. The heating rate should be controlled at 20-25°C/h. Dehydration is considered complete when no more water is distilled.
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Once the system is anhydrous, add 60 grams of dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction flask.
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Heat the reaction mixture again to 155°C and maintain this temperature for 2 hours.
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Monitor the reaction for completion by taking samples periodically.
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After the reaction is complete, cool the mixture to 90°C.
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Add deionized water to precipitate the Disperse Red 60 product.
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Collect the precipitated product by suction filtration.
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Wash the product with water.
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Dry the final product to obtain Disperse Red 60.
This method has been reported to yield a product with a chromatographic purity of 99.6%.
Purification
Purification of the synthesized Disperse Red 60 is typically achieved through the workup process described in the synthesis protocol. This includes:
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Precipitation: The product is precipitated from the reaction mixture by the addition of water.
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Filtration: The solid product is separated from the liquid phase by suction filtration.
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Washing: The filter cake is washed with deionized water to remove any remaining impurities, such as unreacted starting materials and salts.
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Drying: The purified product is dried to remove residual water.
Analytical Methods
The purity and identity of Disperse Red 60 can be confirmed using various analytical techniques:
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Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.
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High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the dye.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For Disperse Red 60, the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 331.32 g/mol .
Biological Activity and Signaling Pathways
Toxicological Profile
Disperse Red 60 has been evaluated for its toxicological effects. It is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It can also cause serious eye irritation.
Table 3: Toxicological Data for Disperse Red 60
| Test | Organism | Result |
| Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg |
| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | 10 - 100 mg/L (96h) |
| Acute Daphnia Toxicity (EC50) | Daphnia magna (Water flea) | 10 - 100 mg/L (48h) |
| Algae Toxicity (EC50) | Desmodesmus subspicatus | 1 - 10 mg/L (72h) |
Potential Mechanism of Action: Oxidative Stress and Nrf2 Signaling Pathway
While specific metabolic and signaling pathways for Disperse Red 60 are not extensively documented, its anthraquinone structure suggests a potential to induce oxidative stress. Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage.
A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent protective cellular response. Given that other quinone-containing compounds have been shown to activate this pathway, it is plausible that Disperse Red 60 may exert some of its biological effects through the modulation of Nrf2 signaling.
Caption: Proposed Nrf2 signaling pathway activation by Disperse Red 60-induced oxidative stress.
Conclusion
Disperse Red 60 is a commercially important anthraquinone dye with well-defined chemical and physical properties. While its primary application is in the textile industry, its potential biological effects, likely mediated through the induction of oxidative stress, make it a subject of interest for toxicological and biomedical research. The detailed experimental protocols for its synthesis and analysis provided in this guide offer a valuable resource for researchers. Further investigation into the specific signaling pathways modulated by Disperse Red 60 is warranted to fully understand its biological implications.
References
- 1. uefconnect.uef.fi [uefconnect.uef.fi]
- 2. Production method of disperse red 60 - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
